molecular formula C9H14O<br>(CH3)2C=CHCOCH=C(CH3)2<br>C9H14O B156642 2,6-Dimethyl-2,5-heptadien-4-one CAS No. 504-20-1

2,6-Dimethyl-2,5-heptadien-4-one

Cat. No. B156642
Key on ui cas rn: 504-20-1
M. Wt: 138.21 g/mol
InChI Key: MTZWHHIREPJPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05292980

Procedure details

Acetone, first percolated through a bed of alumina, was passed through a reactor containing 0.54 g of ZSM-5 zeolite having a silica-to-alumina ratio of 26,000 to 1 and an Na content of 1.48%. No condensation products were observed at reaction temperatures below 200° C. (392° F.). When the reactor containing zeolite was heated to 280° to 370° C. (536°-698° F.), about 10% of the acetone fed was converted to mesityl oxide. Some phorone was also formed.
[Compound]
Name
zeolite
Quantity
0.54 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH:4]=[C:5]([CH3:7])[CH3:6])[CH3:3].[CH3:8][C:9]([CH3:11])=O>>[CH3:6][C:5](=[CH:4][C:2](=[O:1])[CH:3]=[C:9]([CH3:11])[CH3:8])[CH3:7]

Inputs

Step One
Name
zeolite
Quantity
0.54 g
Type
reactant
Smiles
Step Two
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C)C=C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was passed through a reactor
CUSTOM
Type
CUSTOM
Details
No condensation products were observed at reaction temperatures below 200° C. (392° F.)

Outcomes

Product
Name
Type
product
Smiles
CC(C)=CC(C=C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.